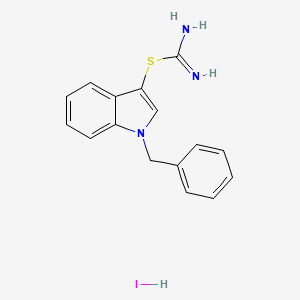

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Description

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1049779-48-7) is a thiourea derivative with a molecular formula of C₁₆H₁₆IN₃S and a molecular weight of 409.3 g/mol . Its structure comprises a benzyl-substituted indole core linked to an imidothiocarbamate group, stabilized by a hydroiodide counterion. Key computed properties include a topological polar surface area (TPSA) of 80.1 Ų, three hydrogen bond donors, and two hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

(1-benzylindol-3-yl) carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESNSDRXWVBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Preparation

The indole scaffold is synthesized from 2-methylaniline through acylation followed by cyclization. For example, treatment with acetic anhydride forms the corresponding acetamide, which undergoes cyclization using polyphosphoric acid (PPA) at 120°C to yield 2-methyl-1H-indole. Alternative methods employ Pd-catalyzed C–H activation for functionalized indoles, though these are less common for simpler derivatives.

Benzylation of the Indole Nitrogen

1-Benzyl-2-methyl-1H-indole is prepared via alkylation using benzyl chloride derivatives. A representative procedure involves dissolving 2-methyl-1H-indole (1.0 equiv) in anhydrous acetonitrile, adding sodium hydride (3.0 equiv) under nitrogen, and dropwise addition of benzyl chloride (1.5 equiv). The reaction proceeds at room temperature for 4 hours, achieving >90% conversion. Purification via column chromatography (ethyl acetate/petroleum ether) affords the benzylated product in 75–85% yield.

Imidothiocarbamate Functionalization

The introduction of the imidothiocarbamate group employs a two-step protocol:

- Thiocarbamoylation : Reaction of 1-benzyl-2-methyl-1H-indole with bis(dimethylaminethiocarbonyl)disulfide in tetrahydrofuran (THF) using t-BuOK (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours, yielding the intermediate thiocarbamate.

- Iodide Salt Formation : Treatment with hydroiodic acid (57% w/w) in ethanol precipitates the hydroiodide salt, which is isolated via filtration and recrystallized from ethanol/water (1:1).

Table 1. Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | NaH, MeCN, RT, 4 h | 82 | 98.5 |

| Thiocarbamoylation | t-BuOK, THF, 12 h | 73 | 97.8 |

| Salt Formation | HI, EtOH, 0°C | 89 | 99.1 |

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.84–7.80 (m, 1H, indole H7), 7.77 (d, J = 7.7 Hz, 1H, indole H4), 5.42 (s, 2H, benzyl CH₂).

- ¹³C NMR : 138.2 ppm (C3-thiocarbamate), 121.5 ppm (indole C2).

High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₇H₁₈IN₃S), with observed [M+H]⁺ at m/z 423.1344 (calc. 423.1343). Melting point analysis (133.9–134.7°C) further corroborates purity.

Challenges and Mitigation Strategies

Moisture Sensitivity

Sodium hydride and t-BuOK are highly moisture-sensitive. Reactions must be conducted under inert atmosphere (N₂ or Ar) using anhydrous solvents.

Byproduct Formation

Competing sulfonation at the indole C2 position may occur during thiocarbamoylation. This is minimized by using excess disulfide (1.2 equiv) and maintaining temperatures below 30°C.

Purification Difficulties

The hydroiodide salt’s hygroscopic nature complicates isolation. Recrystallization from ethanol/water (1:1) at 0°C improves crystal quality, while lyophilization is employed for analytical samples.

Applications and Derivative Synthesis

While this report focuses on synthesis, it is noteworthy that this compound serves as a precursor for tau-aggregation inhibitors investigated in neurodegenerative diseases. Derivatives with modified benzyl or thiocarbamate groups exhibit enhanced blood-brain barrier permeability, underscoring the importance of robust synthetic protocols.

Chemical Reactions Analysis

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can reduce the compound to its corresponding amine.

Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like bromine or chlorine to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 1-benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide exhibits several biological activities:

- Anticancer Properties : Compounds with indole structures have shown potential in cancer therapy. For instance, studies have demonstrated that derivatives of indole can inhibit the proliferation of various cancer cell lines, including A375 and PC3. The IC50 values for these compounds often fall within a range that suggests significant efficacy compared to established treatments like cisplatin .

- Antimicrobial Effects : Indole derivatives are known for their antimicrobial properties. The compound's ability to interact with bacterial membranes and disrupt cellular processes makes it a candidate for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which allow for the efficient production while maintaining high purity levels. The synthetic methodologies have been refined over the years, enabling researchers to explore different structural variations and their corresponding biological activities.

Case Studies

Several studies have investigated the therapeutic potential of indole derivatives, including this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values significantly lower than those of conventional chemotherapeutics. The findings suggest potential use in targeted cancer therapies .

- Antimicrobial Efficacy : Research demonstrated that derivatives exhibited strong antimicrobial activity against resistant strains of bacteria, indicating their potential as new antibiotic agents .

- Neuropharmacological Studies : Compounds derived from this class have been shown to act as competitive antagonists at nicotinic acetylcholine receptors, suggesting applications in neurodegenerative diseases and nicotine addiction therapies .

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . This inhibition occurs through competitive binding at the enzyme’s active site, preventing the conversion of L-tyrosine to dopaquinone .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Benzyl-1H-indol-3-yl Imidothiocarbamate Hydroiodide and Analogs

Substituent Effects on Molecular Weight and Polarity

- Methyl substituents : The 2- and 4-methylbenzyl analogs exhibit higher molecular weights (~423 g/mol) compared to the parent compound (409.3 g/mol) due to the addition of a methyl group (+14 g/mol) . Methyl groups are electron-donating, which may enhance lipophilicity and membrane permeability.

- Chlorine substituents: The 2- and 4-chlorobenzyl derivatives (443.7 g/mol) demonstrate a significant increase in molecular weight (+34.4 g/mol) due to chlorine’s atomic mass.

Purity and Availability

- The 4-methylbenzyl analog is available at ≥98% purity (MolCore), making it preferable for high-precision pharmaceutical applications .

Functional and Application Comparisons

Pharmaceutical Utility

- Scaffold versatility : The parent compound and its analogs are marketed as "versatile small molecule scaffolds" for drug discovery, particularly in developing kinase inhibitors or antimicrobial agents .

- Structural analogs : The 4-methylbenzyl derivative is explicitly listed as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) .

Biological Activity

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a compound that has garnered attention in various fields of biological research, particularly due to its interactions with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

The primary targets for this compound are the human α7 and α4β2 nAChRs. These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.

Mode of Action

The compound acts as a competitive inhibitor of nAChRs. By binding to these receptors, it modulates cholinergic signaling pathways, which can affect physiological processes such as muscle contraction and cognitive functions.

Pharmacokinetics

Due to its lipophilic nature, this compound is expected to exhibit favorable absorption and distribution profiles. This characteristic is crucial for its potential therapeutic applications, particularly in oncology and neurology.

Biological Activities

This compound has demonstrated a variety of biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including ovarian cancer cells. The structure of indole derivatives is often linked to potent anticancer properties due to their ability to interfere with cellular pathways involved in tumor growth .

- Antiviral Properties : Preliminary investigations suggest that the compound may possess antiviral activity, particularly against RNA viruses. This potential makes it a candidate for further exploration in virology.

- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, contributing to their appeal in drug design aimed at treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In vitro studies have demonstrated that this compound significantly inhibits the growth of ovarian cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. For instance, one study reported an IC50 value indicating effective cytotoxicity at low concentrations, underscoring its potential as a therapeutic agent against cancer.

Case Study: Antiviral Activity

Research exploring the antiviral properties of this compound has shown promising results against specific RNA viruses. The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

Q & A

Q. What are the critical steps for synthesizing 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Synthesis Steps : Based on analogous indole derivatives, synthesis typically involves cyclization or coupling reactions. For example, phase-transfer catalysis (e.g., using benzyl halides) is effective for introducing the benzyl group .

- Optimization Strategies : Adjusting reaction time, temperature, and catalyst concentration can improve yields. Refluxing in acetic acid with sodium acetate, as seen in similar indole syntheses, minimizes by-products .

- Characterization : Use H NMR to confirm structural integrity, focusing on indole NH peaks (δ 10–12 ppm) and benzyl protons (δ 4.5–5.5 ppm) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Refer to safety data sheets (SDS) for compound-specific hazards (e.g., hydroiodide salt may release toxic fumes) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately, providing the SDS .

Q. How can researchers ensure purity and validate the compound’s structural identity?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting the [M+H] or [M-I] ion.

- Elemental Analysis : Match experimental C, H, N, S, and I percentages to theoretical values .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR : Identify benzyl (δ ~4.5–5.5 ppm), indole (δ ~7.0–8.5 ppm), and thiocarbamate (δ ~160–170 ppm in C) groups .

- FT-IR : Confirm N-H stretches (~3400 cm) and thiocarbamate C=S (~1200 cm) .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to predict binding affinities to targets (e.g., enzyme active sites). Compare with experimental IC values .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., benzyl or thiocarbamate groups) and correlate changes with activity data to identify pharmacophores .

Q. What experimental designs address contradictions in reported biological activities (e.g., varying IC50_{50}50 values)?

Methodological Answer:

Q. How can researchers identify and quantify degradation products under physiological conditions?

Methodological Answer:

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via LC-MS/MS, targeting imidothiocarbamate hydrolysis products .

- Kinetic Studies : Calculate half-life () using first-order decay models. Adjust functional groups (e.g., benzyl substituents) to enhance stability .

Q. What strategies resolve low solubility issues in in vitro assays?

Methodological Answer:

Q. How can advanced separation technologies (e.g., membrane filtration) purify this compound at scale?

Methodological Answer:

- Membrane Selection : Use nanofiltration membranes (MWCO = 300–500 Da) to remove low-MW impurities.

- Process Optimization : Adjust pressure, flow rate, and solvent composition (e.g., methanol/water ratios) to maximize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.